molecular formula C10H13ClFN B15528149 [(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl

[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl

Cat. No.: B15528149
M. Wt: 201.67 g/mol
InChI Key: AXSMTSASKAIQRQ-GHXDPTCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl is a chiral cyclopropane derivative featuring a 3-fluorophenyl substituent on the cyclopropane ring and a primary amine group. The stereochemistry (1S,2S) is critical for activity, as enantiomeric pairs often exhibit divergent biological profiles .

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)10-5-8(10)6-12;/h1-4,8,10H,5-6,12H2;1H/t8-,10-;/m1./s1

InChI Key

AXSMTSASKAIQRQ-GHXDPTCOSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CN.Cl

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitutional Variations

Table 1: Key Structural Differences Among Cyclopropane Derivatives
Compound Name Substituents on Cyclopropane Ring Amine Modifications Biological Target Reference
[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl 3-Fluorophenyl Primary amine (HCl salt) Not explicitly stated (inference: 5-HT2C/ALK) -
(+)-((1S,2S)-2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methanamine HCl 5-Fluoro-2-(allyloxy)phenyl Primary amine (HCl salt) 5-HT2C receptor agonist
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine HCl 5-Fluoro-2-methoxyphenyl N-(3-methoxybenzyl) secondary amine 5-HT2C receptor agonist
(R)-Cyclopropyl(2-fluorophenyl)methanamine HCl 2-Fluorophenyl Primary amine (HCl salt) Structural similarity only
ALK inhibitor compound (PDB entry) 2,4-Difluorophenyl + trifluoromethylphenoxy Primary amine ALK tyrosine kinase

Key Observations :

  • Fluorine Position : The 3-fluorophenyl substituent in the target compound contrasts with 2- or 5-fluoro analogs. Substitution at the 3-position may alter steric and electronic interactions with receptors compared to 2-fluoro (e.g., increased steric hindrance) or 5-fluoro (e.g., altered π-stacking) .
  • Amine Modifications : Secondary amines (e.g., N-benzyl in ) show reduced basal activity at 5-HT2C receptors compared to primary amines, suggesting the target compound’s primary amine may favor receptor activation .

Physicochemical Properties

Table 2: Molecular Weight and Spectral Data
Compound Molecular Weight (HRMS) ^1H/^13C NMR Features Reference
[(1S,2S)-2-(3-Fluorophenyl)cyclopropyl]methanamine HCl ~215.7 (calc.) Not provided -
(+)-((1S,2S)-2-(5-Fluoro-2-(allyloxy)phenyl)cyclopropyl)methanamine HCl 299.7 ([M+H]+) δ 6.9–7.2 (aromatic), δ 5.2–5.4 (allyl protons)
(+)-20 (5-Fluoro-2-methoxyphenyl derivative) 316.17 ([M+H]+) δ 3.8 (methoxy), δ 6.7–7.1 (aromatic)
ALK inhibitor compound 491.4 (calc.) δ 6.8–7.6 (difluorophenyl), δ 2.4 (cyclopropyl)

Key Observations :

  • Molecular Weight : The target compound’s lower molecular weight (~215.7) compared to N-substituted analogs (e.g., 316.17 in ) suggests improved bioavailability and metabolic stability.
  • 5-fluoro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.